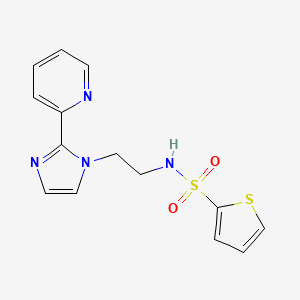

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, which is further connected via an ethyl chain to a pyridyl-imidazole moiety. This compound combines multiple pharmacophoric elements: the sulfonamide group is a well-known motif in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), while the pyridyl-imidazole moiety may contribute to metal coordination or π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBQQGIAUODBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The initial step often involves the cyclization of a suitable precursor to form the imidazole ring. This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazole intermediate.

Linking the Ethyl Chain: The ethyl chain is then attached through an alkylation reaction, typically using an alkyl halide.

Introduction of the Thiophene Sulfonamide Group: Finally, the thiophene sulfonamide group is introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by amination to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole or pyridine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in various signaling pathways related to cancer and other diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.

Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. For example, as a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby blocking downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, highlighting key differences in molecular architecture, physicochemical properties, and inferred biological activity.

Structural and Functional Group Comparisons

Key Observations

Sulfonamide vs. Carboxamide :

The target compound’s sulfonamide group (-SO₂NH₂) is more acidic and polar than the carboxamide (-CONH₂) in nitrofuran derivatives , which may enhance solubility and hydrogen-bonding capacity. This could improve target binding compared to nitrofuran analogs, albeit at the cost of reduced membrane permeability.

Heterocyclic Moieties: The pyridyl-imidazole in the target compound contrasts with the benzodiazolyl group in 9a-e . The pyridyl-imidazole’s planar structure and nitrogen atoms may facilitate interactions with metalloenzymes (e.g., kinases or cytochrome P450).

Toxicity and Bioactivity: Nitrofuran derivatives (e.g., compound 3 in ) contain a nitro group associated with genotoxicity , whereas the target compound’s thiophene-sulfonamide core lacks this liability, suggesting a safer profile.

Linker Variations :

Compound 863558-54-7 shares the thiophene-sulfonamide core but replaces the pyridyl-imidazole with a piperazine-pyridin-3-yl group. Piperazine’s basicity and flexibility may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to the target’s imidazole-based structure.

Sulfur Linkage vs. This difference could influence target engagement (e.g., membrane-bound vs. soluble enzymes).

Hypothetical Activity Predictions

- Enzyme Inhibition : The sulfonamide group positions the target compound as a candidate for carbonic anhydrase or matrix metalloproteinase inhibition, akin to other sulfonamides .

- Toxicity : The lack of nitro groups and thioethers may result in lower cytotoxicity compared to nitrofurans and benzimidazole-thioethers .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is . The compound features a thiophene ring, an imidazole moiety, and a pyridine group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 316.38 g/mol |

| IUPAC Name | N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Inhibition of IKK-2 : Studies indicate that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide inhibits IκB kinase 2 (IKK-2), a key player in the NF-kB signaling pathway. This pathway is crucial for inflammatory responses and cancer progression. Inhibition of IKK-2 may lead to reduced expression of pro-inflammatory cytokines and growth factors associated with tumorigenesis .

Antimicrobial Activity : The compound has shown promising results in inhibiting various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways .

Pharmacological Properties

Research has highlighted several pharmacological properties associated with N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide:

- Anti-inflammatory Effects : By inhibiting IKK-2, the compound reduces inflammation, which may be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.

- Anticancer Potential : The modulation of the NF-kB pathway positions this compound as a candidate for cancer therapy by potentially inhibiting tumor growth and metastasis.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

Several studies have investigated the biological activity of this compound:

-

In vitro Studies : A study demonstrated that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 10 µg/mL - Animal Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .

- Clinical Implications : Ongoing clinical trials are assessing the efficacy of this compound in cancer patients, focusing on its ability to modulate immune responses and inhibit tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.